molecular formula C11H12N2O B12907887 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl- CAS No. 57773-19-0

4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-

Cat. No.: B12907887
CAS No.: 57773-19-0
M. Wt: 188.23 g/mol
InChI Key: JWAOHFWSXYKAAQ-UHFFFAOYSA-N
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Description

3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O. This compound belongs to the pyrido[1,2-a]pyrimidinone family, which is characterized by a fused pyridine and pyrimidine ring system. The presence of ethyl and methyl substituents at the 3 and 6 positions, respectively, adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of 3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at the 3 and 6 positions, respectively, differentiate it from other compounds in the same family .

Properties

CAS No.

57773-19-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-ethyl-6-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H12N2O/c1-3-9-7-12-10-6-4-5-8(2)13(10)11(9)14/h4-7H,3H2,1-2H3

InChI Key

JWAOHFWSXYKAAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C=CC=C(N2C1=O)C

Origin of Product

United States

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